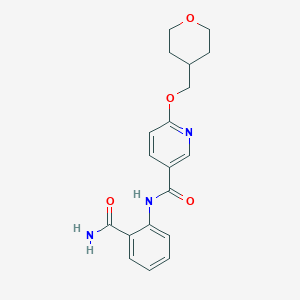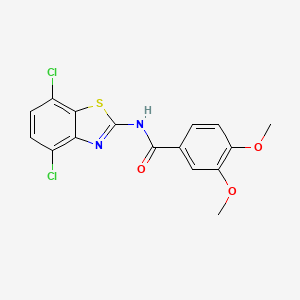
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has attracted a lot of attention in the scientific community due to its potential applications in the field of medicine. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Antitumor Properties
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide derivatives demonstrate significant antitumor activities. They exert cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines (Racané et al., 2006). Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles, a related group, are potently cytotoxic in vitro against certain breast cancer cell lines but inactive against other cell lines like prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001).
Anti-Microbial Screening
Some benzothiazole derivatives have been synthesized and screened for anti-microbial activity. Novel compounds like 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one show potential as biodynamic agents with antimicrobial properties (Jagtap et al., 2010).
Anticonvulsant and Neurotoxicity Studies
Benzothiazole derivatives containing dimethylpyrazole have been evaluated for anticonvulsant activity and neurotoxicity. Compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole showed better anticonvulsant activity than standard drugs and demonstrated minimal neurotoxicity and cytotoxicity (Liu, Cheng, & Wang, 2019).
Antipsychotic Potential
Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to benzothiazoles, have shown potential as antipsychotic agents. These compounds reduced spontaneous locomotion in mice without interacting with dopamine receptors, a typical feature of known antipsychotic drugs (Wise et al., 1987).
Spectroscopic Properties
Studies on benzothiazole derivatives have explored their spectroscopic and photophysical properties. For instance, halogen-substituted benzothiazoles exhibit blue-shifted electronic absorption and fluorescence emission maxima, providing insights into designing fluorescence properties (Misawa et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These inhibitors exhibit stability and high efficiency in preventing steel corrosion, and their efficiency correlates with quantum chemical parameters (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUAWBZLQNLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)

![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)


![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)



![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2922446.png)

![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)